1-Hydroxy-2-naphthaldehyde
Overview
Description
It is a member of the class of naphthaldehydes, characterized by a naphthalene ring substituted by a hydroxy group at position 1 and an aldehyde group at position 2 . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
1-Hydroxy-2-naphthaldehyde (HNA) primarily targets Zinc ions (Zn2+) . Zinc ions are essential trace elements related to human growth and health, existing in many enzymes . They participate in various physiological processes such as gene transcription, bio-signal transduction, intelligence development, and cell immune .
Mode of Action
HNA interacts with its targets through a process known as Excited-State Intramolecular Proton Transfer (ESIPT) . This process involves tautomerism from the original excited form to another electronic structure via intramolecular hydrogen bond . The solvation stabilizes both the ground state and the excited state in the enol form, and the medium intramolecular interaction ensures the bond break, bond-forming, and proton transfer in the conversion from the excited enol form to the keto form .
Biochemical Pathways
The ESIPT effects can be found in many organic compounds and biological systems . The ESIPT reaction from the enol form to the keto form has a low barrier in the cyclohexane solvation . The disaggregation of the excited enol form is favored instead of the ipt conversion to the keto form, vanishing the specific esipt pathway in the protic surroundings .
Result of Action
The interaction of HNA with Zn2+ results in a turn-on fluorescence . This fluorescence is used for the accurate and quantitative detection of Zn2+ in real samples . It shows good selectivity, very low detection limit, real-time response, and reusability . Moreover, this probe has the potential application to trace Zn2+ in living cells with low cytotoxicity .
Action Environment
The action of HNA is influenced by environmental factors. For instance, the solvation environment can stabilize both the ground state and the excited state in the enol form . The medium intramolecular interaction ensures the bond break, bond-forming, and proton transfer in the conversion from the excited enol form to the keto form . The specific ESIPT pathway vanishes in the protic surroundings .
Biochemical Analysis
Biochemical Properties
1-Hydroxy-2-naphthaldehyde has been found to interact with various enzymes and proteins. It is used as a reagent in the synthesis of naphthofurancarboxamides as melanin concentrating hormone receptor 1 antagonists . It is also used as a reagent in the synthesis of hydropyridinylphenoxyacetohydrazones, which show anticonvulsant, anti-inflammatory, and analgesic activity .
Cellular Effects
It has been used as a fluorescent probe for the detection of Zn2+ in living cells with low cytotoxicity . This suggests that it may have an impact on cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves excited-state intramolecular proton transfer (ESIPT). This process occurs across an energy barrier with a rate constant . The ESIPT reaction from the enol form to the keto form has a low barrier in the cyclohexane solvation .
Temporal Effects in Laboratory Settings
It is known that the compound is sensitive to air and should be stored under dry inert gas .
Metabolic Pathways
It is known that the compound is involved in the synthesis of naphthofurancarboxamides and hydropyridinylphenoxyacetohydrazones .
Transport and Distribution
It is known that the compound is sensitive to air and should be stored under dry inert gas .
Subcellular Localization
It has been used as a fluorescent probe for the detection of Zn2+ in living cells , suggesting that it may localize to areas of the cell where Zn2+ is present.
Preparation Methods
1-Hydroxy-2-naphthaldehyde can be synthesized through several methods:
Reimer-Tiemann Reaction: This method involves the reaction of 2-naphthol with chloroform in the presence of a strong base, such as sodium hydroxide, to yield this compound.
Condensation Reactions: It can also be prepared by the condensation of 2-hydroxy-1-naphthaldehyde with primary amines to form imine-based zwitterionic compounds.
Industrial Production: Industrially, this compound is produced by the controlled oxidation of 2-naphthol using oxidizing agents like potassium permanganate or chromium trioxide under specific conditions.
Chemical Reactions Analysis
1-Hydroxy-2-naphthaldehyde undergoes various chemical reactions:
Scientific Research Applications
1-Hydroxy-2-naphthaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Hydroxy-2-naphthaldehyde can be compared with other similar compounds:
2-Hydroxy-1-naphthaldehyde: This isomer has the hydroxy and aldehyde groups at different positions, leading to different chemical properties and reactivity.
1-Hydroxy-4-naphthaldehyde: Another isomer with the aldehyde group at position 4, which also exhibits different reactivity and applications.
2-Hydroxy-3-naphthaldehyde: This compound has the hydroxy group at position 2 and the aldehyde group at position 3, resulting in unique chemical behavior.
This compound stands out due to its specific positioning of functional groups, which imparts unique photophysical properties and reactivity, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
1-hydroxynaphthalene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-7,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OITQDWKMIPXGFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332062 | |
Record name | 1-Hydroxy-2-naphthaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
574-96-9 | |
Record name | 1-Hydroxy-2-naphthaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=574-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Hydroxy-2-naphthaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Hydroxy-2-naphthaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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